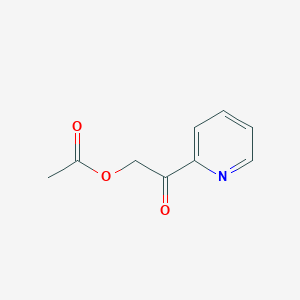

2-Oxo-2-(2-pyridyl)ethyl acetate

Description

Significance of Pyridine-Substituted α-Keto Esters in Synthetic Methodologies

Pyridine-substituted α-keto esters are valuable intermediates in organic synthesis, serving as precursors to a wide range of more complex molecules. The presence of both a ketone and an ester group in a 1,2-dicarbonyl arrangement provides multiple sites for chemical transformations. These functionalities can react independently or in concert, allowing for the construction of diverse molecular architectures.

For instance, the keto group can undergo nucleophilic addition, reduction, or condensation reactions, while the ester group is susceptible to hydrolysis, amidation, and reduction. The pyridine (B92270) ring itself can participate in various reactions, including N-alkylation, oxidation, and metal-catalyzed cross-coupling reactions. This combination of reactive sites makes pyridine-substituted α-keto esters powerful tools for the synthesis of novel heterocyclic compounds and other functionalized molecules. kit.edu

Overview of Structural Features and Reactivity Potential

The structure of 2-Oxo-2-(2-pyridyl)ethyl acetate (B1210297) features a pyridine ring connected at the 2-position to an ethyl acetate group via a ketone. This specific arrangement of functional groups dictates its reactivity. The nitrogen atom in the pyridine ring imparts a degree of electron deficiency to the ring system, influencing the reactivity of the attached side chain.

The α-keto ester moiety is characterized by the electrophilic nature of both carbonyl carbons. This allows for a variety of nucleophilic attacks. For example, reactions with amines can lead to the formation of amide derivatives, while reactions with other nucleophiles can be used to introduce new carbon-carbon or carbon-heteroatom bonds. The methylene (B1212753) group adjacent to the ester can also be deprotonated under basic conditions, opening up possibilities for aldol-type reactions and other carbon-carbon bond-forming strategies.

A key synthetic route to α-(2-pyridyl) ketones involves the acylation of 2-picolyllithium and 2,6-lutidyllithium with N,N-dimethylcarboxamides. acs.org Another relevant synthesis is the reaction of 2-aminopyridine (B139424) with β-keto-esters in the presence of polyphosphoric acid ethyl ester, which yields pyrido[1,2-a]pyrimidin-4-ones. rsc.org

Scope and Research Trajectories for 2-Oxo-2-(2-pyridyl)ethyl acetate

The research landscape for this compound and related compounds is expanding, driven by the continuous search for new synthetic methods and novel molecules with interesting properties. Current research trajectories include:

Development of Novel Synthetic Routes: While some synthetic methods exist, the development of more efficient, atom-economical, and environmentally benign routes to this compound and its derivatives remains an active area of research.

Exploration of Reactivity: A deeper understanding of the reactivity of this compound with a wider range of reagents and under various reaction conditions will unlock its full potential as a synthetic building block.

Synthesis of Heterocyclic Compounds: The use of this compound as a precursor for the synthesis of more complex nitrogen-containing heterocycles is a major focus. These heterocycles are often scaffolds for new pharmaceutical agents and functional materials. kit.edu

Catalysis: The pyridine nitrogen and the dicarbonyl functionality can act as ligands for metal catalysts, opening up avenues for its use in catalysis or for the synthesis of novel catalyst systems.

Structure

3D Structure

Properties

IUPAC Name |

(2-oxo-2-pyridin-2-ylethyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-7(11)13-6-9(12)8-4-2-3-5-10-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCHJOYORTYKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization for 2 Oxo 2 2 Pyridyl Ethyl Acetate

Established Synthetic Routes and Precursors

The traditional synthesis of α-keto esters like 2-Oxo-2-(2-pyridyl)ethyl acetate (B1210297) is often accomplished through a few reliable, multi-step pathways. These routes prioritize the use of readily available starting materials and well-understood reaction mechanisms.

A highly plausible and common strategy for synthesizing 2-Oxo-2-(2-pyridyl)ethyl acetate involves a two-step sequence starting from 2-acetylpyridine (B122185).

First, the α-carbon of 2-acetylpyridine is halogenated, typically brominated, to form an α-haloketone intermediate. The precursor, 2-acetylpyridine, can be prepared through methods like the acylation of 2-bromopyridine (B144113) via a Grignard reagent wikipedia.org or through the reaction of 2-pyridine carboxylic acid with reagents to form 2-pyridinecarboxylic chloride, followed by further reaction steps google.com. The subsequent α-bromination of 2-acetylpyridine using a brominating agent like N-Bromosuccinimide (NBS) yields 2-(bromoacetyl)pyridine hydrobromide google.comchemimpex.com. This intermediate is a versatile electrophile.

The second step is a classic esterification via nucleophilic substitution. The 2-(bromoacetyl)pyridine intermediate is treated with an acetate salt, such as sodium acetate or potassium acetate. The acetate anion acts as a nucleophile, displacing the bromide to form the final product, this compound. This reaction is an example of the Kröhnke reaction, where the pyridinium (B92312) salt of the α-bromo ketone can be an intermediate sigmaaldrich.com.

A summary of a typical precursor synthesis is presented below:

Table 1: Example Synthesis of 2-Acetylpyridine Precursor

| Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Pyridine carboxylic acid | Thionyl chloride, Toluene, DMF (catalyst) | 55-65°C, then reflux | 2-3 hours | Not specified | google.com |

This table illustrates common methods for obtaining the key precursor, 2-acetylpyridine.

An alternative and powerful approach to α-keto esters involves the coupling of an organometallic pyridine (B92270) derivative with an appropriate C2-synthon, typically an oxalate (B1200264) derivative. researchgate.net This method constructs the carbon skeleton directly.

In this strategy, a Grignard reagent, such as 2-pyridylmagnesium bromide (prepared from 2-bromopyridine), is reacted with an electrophilic oxalate compound like diethyl oxalate or ethyl 2-pyridyl oxalate. researchgate.netkoreascience.krscispace.com The Grignard reagent adds to one of the ester groups of the oxalate. The resulting tetrahedral intermediate collapses, eliminating the ethoxy or pyridyloxy group to furnish the desired α-keto ester. Careful control of reaction conditions, such as low temperatures (-78 °C), is crucial to prevent a second addition of the Grignard reagent, which would lead to a tertiary alcohol byproduct. koreascience.kr

Table 2: General Conditions for α-Keto Ester Synthesis via Grignard Coupling

| Grignard Reagent | Oxalate Derivative | Solvent | Temperature | Typical Yields | Reference |

|---|---|---|---|---|---|

| Arylmagnesium bromide | Ethyl 2-pyridyl oxalate | Tetrahydrofuran (THF) | -78 °C | 68-78% | koreascience.krscispace.com |

This table shows representative conditions for the synthesis of various α-keto esters using coupling strategies applicable to the target compound.

The synthesis of this compound can be analyzed through the lens of convergent and divergent strategies.

In contrast, the route starting from 2-acetylpyridine can be considered more linear , though it has divergent potential. Starting from 2-(bromoacetyl)pyridine, a common intermediate, a variety of nucleophiles (besides acetate) could be used to generate a library of different esters or other derivatives. This divergent approach is valuable for creating a range of related compounds for structure-activity relationship studies.

Advanced Synthetic Techniques and Reaction Conditions

To improve efficiency, yield, and environmental friendliness, modern synthetic methods are being applied to reactions relevant to the synthesis of this compound.

Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates, often leading to higher yields and cleaner products. researchgate.net While a specific protocol for the microwave synthesis of this compound is not prominently documented, the key reaction steps are amenable to this technology.

For instance, the nucleophilic substitution of bromide from 2-(bromoacetyl)pyridine with acetate could be significantly expedited using microwave irradiation. In many heterocyclic syntheses, reaction times have been reduced from hours under conventional heating to mere minutes in a dedicated microwave reactor. mdpi.comnih.gov This technique enhances reaction kinetics by efficiently heating the solvent and polar reagents, overcoming activation energy barriers more effectively than traditional oil baths. The synthesis of various pyridine and fused-pyrimidine derivatives has been shown to benefit from microwave assistance, suggesting its applicability here. nih.govmdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov For the final esterification step, lipases are particularly well-suited enzymes. Lipases can catalyze esterification or transesterification reactions under mild conditions (typically room temperature to ~60 °C) and often in organic solvents to shift the equilibrium towards ester formation. psu.edu

A potential biocatalytic route to this compound could involve the transesterification of a simple alkyl ester (e.g., methyl acetate) with 2-hydroxy-1-(pyridin-2-yl)ethan-1-one, or the direct esterification of 2-hydroxy-1-(pyridin-2-yl)ethan-1-one with acetic acid. Enzymes like Candida rugosa lipase (B570770) have been successfully used for synthesizing various flavor esters and other complex molecules. nih.govmedcraveonline.com This approach is prized for its high chemo- and regioselectivity, which can reduce the need for protecting groups and minimize byproducts. medcraveonline.com

Continuous Flow Synthesis Modalities

The application of continuous flow chemistry to the synthesis of pyridyl-containing compounds represents a significant advancement over traditional batch processing. Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, safety, and scalability. nih.govescholarship.org While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles can be extrapolated from established flow syntheses of related structures like pyridinium salts and carboxylic acids. nih.govrsc.org

Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of α-keto esters can involve oxidation steps, which benefit from the enhanced heat transfer and precise temperature control inherent to flow reactors. For instance, a continuous-flow method for the oxidation of alcohols to carboxylic acids using hydrogen peroxide and a platinum catalyst has been reported, demonstrating excellent control and yield. rsc.org A similar strategy could conceivably be adapted for the oxidation of a suitable precursor to generate the α-keto ester moiety of the target compound.

Key advantages of employing continuous flow for such syntheses include:

Enhanced Safety: Minimizing the volume of hazardous reagents and intermediates at any given time.

Improved Reproducibility and Scalability: Automated liquid handling ensures consistent reaction conditions, facilitating seamless scaling from laboratory to production quantities. nih.govescholarship.org

Process Optimization: The use of techniques like Bayesian optimization can accelerate the identification of optimal reaction conditions (temperature, flow rate, stoichiometry), maximizing yield and production rate simultaneously. nih.govescholarship.org

The table below outlines a hypothetical comparison of batch versus continuous flow synthesis for a related oxidation reaction, highlighting the potential benefits.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Temperature Control | Difficult to maintain uniformly, potential for hotspots. | Precise and uniform, excellent heat exchange. rsc.org |

| Residence Time | Fixed by reaction quenching time. | Precisely controlled by flow rate and reactor volume. nih.gov |

| Scalability | Challenging, often requires re-optimization. | Simpler, by running the system for a longer duration. escholarship.org |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. |

| Yield/Purity | May be lower due to side reactions from poor control. | Often higher due to precise control over parameters. nih.gov |

Synthetic Utility of Analogous 2-Pyridyl Oxoacetates

Analogues of this compound, more broadly classified as 2-pyridyl oxoacetates and related pyridyl ketones, are valuable and versatile intermediates in organic synthesis. researchgate.net Their utility stems from the presence of multiple reactive sites: the pyridine nitrogen, the carbonyl groups, and the α-protons, which can be selectively targeted under different reaction conditions.

These compounds serve as key building blocks for the synthesis of a wide array of more complex molecules, particularly heterocyclic systems. The 2-pyridyl moiety can act as a coordinating group for metal catalysts, influencing the stereochemical or regiochemical outcome of a reaction. Furthermore, the α-keto ester functionality is a precursor to many other functional groups.

The table below summarizes some of the key synthetic applications of analogous 2-pyridyl oxoacetates and related compounds.

| Reactant Type | Reaction | Product(s) | Significance |

|---|---|---|---|

| S-2-Pyridyl thioates | Reaction with organocuprates | Ketones or Carboxylic esters | Serves as an active ester for acylation. researchgate.net |

| Di-2-pyridyl carbonate | Reaction with diols or β-amino alcohols | Cyclic carbonates, 2-oxazolidones | Useful for constructing heterocyclic rings under neutral conditions. researchgate.net |

| Ethyl 2-(2-pyridylacetate) derivatives | Hydrazinolysis and cyclization | 1,2,4-triazoles, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles | Synthesis of heterocyclic compounds with potential biological activities. nih.govmdpi.com |

| N-2-pyridyl-3-oxobutanamide | Condensation and cyclization reactions | Dihydropyridines, pyridopyridines | Building block for fused heterocyclic systems. researchgate.net |

| Pyridine-2-carboxaldehyde | Condensation with amines | Iminopyridine complexes | Used as a ligand in organometallic chemistry. rsc.org |

| 2-Pyridyl oximes | Reaction with metal salts | Metal complexes, furoxans | Acts as versatile ligands for creating complex coordination compounds. mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 Oxo 2 2 Pyridyl Ethyl Acetate

General Reaction Classes and Functional Group Transformations

The chemical transformations of 2-Oxo-2-(2-pyridyl)ethyl acetate (B1210297) can be broadly categorized based on the reactivity of its principal functional groups. These include reactions at the ester and ketone carbonyl groups, as well as transformations involving the pyridine (B92270) ring.

Hydrolytic Stability and Hydrolysis Mechanisms

The ester functionality in 2-Oxo-2-(2-pyridyl)ethyl acetate is susceptible to hydrolysis under both acidic and basic conditions. This reaction results in the cleavage of the ester bond to yield 2-oxo-2-(2-pyridyl)acetic acid and ethanol (B145695). The stability of the ester is pH-dependent, with the rate of hydrolysis generally increasing at pH extremes.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbon of the ester carbonyl group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the ethoxide leaving group, followed by protonation of the ethoxide and deprotonation of the carboxylic acid, affords the final products.

In acidic media, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, ethanol is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the carboxylic acid. The presence of the adjacent keto group can influence the rate of hydrolysis due to its electron-withdrawing nature. Studies on similar α-keto esters have shown that they readily undergo hydrolysis. nih.gov

Table 1: Predicted Products of Hydrolysis of this compound

| Reactant | Conditions | Major Products |

|---|---|---|

| This compound | H₃O⁺, heat | 2-Oxo-2-(2-pyridyl)acetic acid, Ethanol |

Nucleophilic Substitution Reactions at the Ester and Pyridyl Centers

Ester Moiety: The ester group can undergo nucleophilic substitution reactions with various nucleophiles other than water. For instance, transesterification can occur in the presence of an alcohol under acidic or basic catalysis, leading to the formation of a different ester. Aminolysis, the reaction with an amine, would yield the corresponding amide, 2-oxo-2-(2-pyridyl)acetamide. These reactions also proceed through a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate.

Pyridyl Moiety: The pyridine ring in this compound is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom and the 2-acyl group. Nucleophilic attack is favored at the positions ortho and para (positions 4 and 6) to the nitrogen atom. stackexchange.comquora.com The attack of a nucleophile at these positions leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.com This stabilization facilitates the substitution reaction. The presence of the strongly deactivating 2-acyl group further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack compared to pyridine itself.

Oxidation and Reduction Pathways of the Carbonyl and Pyridine Moieties

Carbonyl Groups: The ketone and ester carbonyl groups exhibit distinct reactivity towards oxidation and reduction. The ketone group can be selectively reduced to a secondary alcohol, yielding 2-hydroxy-2-(2-pyridyl)ethyl acetate, using reducing agents such as sodium borohydride. Stronger reducing agents like lithium aluminum hydride would likely reduce both the ketone and the ester, leading to the formation of a diol. The asymmetric reduction of α-keto esters can lead to the formation of chiral α-hydroxy esters, which are valuable building blocks in organic synthesis. nih.gov

Conversely, the ketone functionality can undergo oxidation, for example, in a Baeyer-Villiger oxidation using a peroxy acid. youtube.com This would involve the insertion of an oxygen atom adjacent to the ketone carbonyl, potentially leading to the formation of an anhydride-like structure.

Pyridine Moiety: The nitrogen atom of the pyridine ring is susceptible to oxidation by reagents such as hydrogen peroxide or peroxy acids, leading to the formation of this compound N-oxide. This transformation can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The pyridine ring itself is generally resistant to reduction under mild conditions but can be hydrogenated to a piperidine (B6355638) ring under more forcing conditions, such as high-pressure hydrogenation over a metal catalyst.

Table 2: Predicted Products of Major Oxidation and Reduction Reactions

| Functional Group | Reaction | Reagent Example | Predicted Product |

|---|---|---|---|

| Ketone | Reduction | NaBH₄ | 2-Hydroxy-2-(2-pyridyl)ethyl acetate |

| Ketone & Ester | Reduction | LiAlH₄ | 1-(2-Pyridyl)ethane-1,2-diol |

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction pathways and optimizing the synthesis of desired products.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For the hydrolysis of this compound, kinetic experiments would involve monitoring the concentration of the reactant or a product over time under various conditions (e.g., pH, temperature, initial concentrations). This data can be used to determine the rate law, rate constants, and activation parameters of the reaction, which in turn helps to elucidate the mechanism. For example, a first-order dependence on both the ester and the hydroxide ion concentration would be expected for the base-catalyzed hydrolysis. Kinetic studies on the enzymatic hydration of α-keto esters have been performed to understand their biochemical transformations. acs.org

Dynamic kinetic resolution (DKR) is a powerful tool for the asymmetric synthesis of chiral molecules. In the context of the reduction of the keto group in this compound, a DKR approach could be employed to obtain one enantiomer of the corresponding α-hydroxy ester in high yield and enantiomeric excess. nih.gov This would involve the use of a chiral catalyst that selectively reduces one enantiomer of the rapidly racemizing starting material.

Intermediate Identification and Characterization

The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. numberanalytics.comwikipedia.org For the reactions of this compound, several key intermediates can be postulated.

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions at the ester carbonyl (e.g., hydrolysis, transesterification), a short-lived tetrahedral intermediate is formed. While generally too unstable to be isolated, its existence can be inferred from kinetic data and isotopic labeling studies.

Anionic σ-Complexes (Meisenheimer-type Intermediates): In nucleophilic aromatic substitution reactions on the pyridine ring, the formation of a resonance-stabilized anionic σ-complex is a key step. stackexchange.com Depending on the stability of this intermediate, it may be possible to detect it spectroscopically, for instance, using low-temperature NMR spectroscopy. The resonance structures for the intermediate formed by the attack of a nucleophile (Nu⁻) at the C4 position are shown below, illustrating the delocalization of the negative charge onto the nitrogen atom.

Radical Intermediates: Some oxidation reactions may proceed through radical mechanisms. numberanalytics.com For example, the oxidation of the methyl group of the acetyl moiety could potentially involve radical intermediates. These highly reactive species can be detected using techniques such as electron paramagnetic resonance (EPR) spectroscopy or by using radical trapping agents.

Carbocation Intermediates: While less common for the reactions discussed, carbocation intermediates could be involved under specific strongly acidic conditions, for instance, in rearrangement reactions. libretexts.org

The combination of kinetic studies and the identification of intermediates through spectroscopic and trapping experiments provides a comprehensive picture of the reaction mechanisms governing the chemical behavior of this compound.

Catalytic Effects on Reaction Dynamics

The reactivity of this compound is significantly influenced by the presence of catalysts, which can accelerate reaction rates and direct the reaction pathway towards specific products. Both the ester and ketone functionalities, as well as the pyridine ring, serve as potential sites for catalytic interaction.

Catalysts can modulate the hydrolysis of the acetate group. This reaction can be accelerated under both acidic and basic conditions. In the presence of a base, the reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl. The rate of this hydrolysis can be further enhanced by nucleophilic catalysts such as 4-(Dimethylamino)pyridine (DMAP), which can facilitate the aminolysis of related β-keto esters. nih.gov The pyridine nitrogen in the substrate molecule itself can also play a role in catalysis, potentially through intramolecular base catalysis or by coordinating to metal ions.

Transition metal catalysts are also pivotal in modulating the reactivity of 2-acylpyridines. For instance, nickel complexes have been successfully employed in the asymmetric Henry reaction of 2-acylpyridines with nitroalkanes, demonstrating that the pyridyl ketone moiety can be a substrate for sophisticated catalytic transformations. nih.gov Such catalytic systems, tolerant of air and moisture, can achieve good to excellent yields with high enantioselectivity, highlighting the potential for stereocontrolled additions to the keto group of this compound. nih.gov It is hypothesized that the pyridine nitrogen coordinates to the metal center, which in turn activates the adjacent ketone carbonyl for nucleophilic attack.

The following table summarizes the potential catalytic effects on the primary reactive sites of this compound, based on reactions of analogous compounds.

| Reactive Site | Catalyst Type | Potential Reaction | Expected Outcome | Reference |

| Ester Carbonyl | Base (e.g., NaOH, LiOH) | Hydrolysis | Formation of 2-hydroxy-1-(pyridin-2-yl)ethan-1-one and acetate. | nih.gov |

| Ester Carbonyl | Nucleophilic Catalyst (e.g., DMAP) | Aminolysis/Transesterification | Accelerated substitution at the acyl carbon. | nih.gov |

| Ketone Carbonyl | Transition Metal (e.g., Ni-PyBisulidine complex) | Henry Reaction (with nitroalkanes) | Formation of tertiary nitro alcohols with high enantioselectivity. | nih.gov |

| Ketone Carbonyl | Acid (e.g., H₂SO₄) | Hydrolysis of Acetate | Can lead to subsequent reactions or decarboxylation if the ester is hydrolyzed first. | nih.gov |

Intramolecular Cyclizations and Rearrangement Processes

The structure of this compound, featuring a ketone and an ester linked by a methylene (B1212753) group, with a proximate pyridine ring, presents several possibilities for intramolecular cyclization and rearrangement, often leading to the formation of heterocyclic systems.

While direct cyclization of the title compound is not extensively documented, the reactivity of related 2-pyridyl ketone derivatives provides significant insights. For example, the photocyclization of di(2-pyridyl) ketone in an aqueous solution is a known process, suggesting that photochemical conditions could induce cyclization in related structures. colab.ws

Furthermore, the Kröhnke pyridine synthesis utilizes α-pyridinium methyl ketone salts, which are structurally analogous to the title compound, to react with α,β-unsaturated carbonyl compounds, ultimately forming highly substituted pyridines. wikipedia.org This reaction proceeds through a series of steps including a Michael addition and subsequent condensation and aromatization, highlighting the potential of the pyridyl ketone moiety to act as a building block for more complex heterocyclic structures. wikipedia.org

Intramolecular cyclization can also be envisioned following a preliminary reaction. For instance, if the acetate group were to be hydrolyzed and the resulting alcohol oxidized to an aldehyde, an intramolecular aldol-type reaction could potentially occur. Alternatively, amides derived from related β-enamino ketones have been shown to undergo intramolecular cyclization in basic media to yield pyridin-2(1H)-ones. researchgate.net This suggests that if the acetate of the title compound were converted to an appropriate amide derivative, a similar cyclization pathway could be accessible.

The following table outlines potential cyclization pathways for derivatives of this compound based on known reactions of similar compounds.

| Starting Moiety Analogue | Reaction Type | Product Class | Key Conditions | Reference |

| Di(2-pyridyl) ketone | Photocyclization | Fused Heterocycles | UV irradiation in aqueous solution. | colab.ws |

| α-Pyridinium methyl ketone salt | Kröhnke Synthesis | Substituted Pyridines | Reaction with α,β-unsaturated carbonyls and ammonium (B1175870) acetate. | wikipedia.org |

| Amides of β-enamino ketones | Intramolecular Cyclization | Pyridin-2(1H)-ones | Basic media (e.g., potassium tert-butylate in THF). | researchgate.net |

Reactivity Profiling in Diverse Chemical Environments

The chemical behavior of this compound is highly dependent on the reaction environment, including pH, solvent, and the presence of various reagents. Its reactivity is a composite of the individual reactivities of the ketone, ester, and pyridine functionalities, which can influence one another.

In acidic environments , the primary reaction is likely the hydrolysis of the ester group to yield 2-hydroxy-1-(pyridin-2-yl)ethan-1-one and acetic acid. However, related β-keto esters are known to be susceptible to decarboxylation under acidic hydrolysis conditions, which could lead to the formation of 2-acetylpyridine (B122185). nih.gov The pyridine nitrogen would be protonated under acidic conditions, which would increase the electrophilicity of the pyridine ring and potentially the adjacent carbonyl carbon.

In basic environments , saponification of the ester is the expected dominant reaction. The resulting β-hydroxy ketone could be stable or undergo further reactions depending on the conditions. Strong basic conditions could also promote enolate formation at the methylene carbon, opening pathways for alkylation or condensation reactions.

The ketone carbonyl is susceptible to nucleophilic attack. This is exemplified by reactions such as the Henry reaction with nitroalkanes in the presence of a suitable catalyst. nih.gov It can also be a target for reducing agents to form the corresponding secondary alcohol.

The ester group is a key reactive center, susceptible to hydrolysis as mentioned, but also to transesterification in the presence of an alcohol and a suitable catalyst, or aminolysis with amines.

The pyridine ring itself can influence reactivity. The nitrogen atom can act as a nucleophile or a base, and it can coordinate to metal catalysts, thereby directing the outcome of a reaction. nih.govacs.org

The following table provides a summary of the expected reactivity of this compound in various chemical environments.

| Chemical Environment | Reagent Type | Likely Reaction Pathway | Potential Product(s) | Reference |

| Acidic (e.g., aq. H₂SO₄) | Protic Acid | Ester Hydrolysis, potential decarboxylation | 2-hydroxy-1-(pyridin-2-yl)ethan-1-one, 2-acetylpyridine | nih.gov |

| Basic (e.g., aq. NaOH) | Base | Ester Saponification (Hydrolysis) | Sodium salt of 2-hydroxy-1-(pyridin-2-yl)ethan-1-one | nih.gov |

| Nucleophilic | Nucleophile (e.g., R-NH₂) | Aminolysis of ester | N-substituted 2-oxo-2-(2-pyridyl)acetamide | nih.gov |

| Nucleophilic | Nucleophile (e.g., CH₃NO₂) | Henry Reaction at ketone | Tertiary nitro alcohol | nih.gov |

| Reductive | Reducing Agent (e.g., NaBH₄) | Reduction of ketone | 1-(Pyridin-2-yl)-1,2-ethanediol derivative (after ester reduction) | |

| Photochemical | UV Light | Cyclization/Rearrangement | Potential for fused ring systems | colab.ws |

Derivatization Strategies and Structure Reactivity Relationships of 2 Oxo 2 2 Pyridyl Ethyl Acetate Analogs

Synthesis of Novel Heterocyclic Derivatives from 2-Oxo-2-(2-pyridyl)ethyl acetate (B1210297) Precursors

The reactivity of the α-keto-ester functionality in 2-oxo-2-(2-pyridyl)ethyl acetate, along with the 2-pyridyl group, provides multiple avenues for synthetic transformations. These reactions enable the construction of a variety of heterocyclic frameworks.

Formation of Fused Pyridine (B92270) Systems

The synthesis of fused pyridine systems, such as pyridothienopyrimidines, often involves multi-step sequences starting from activated pyridine precursors. While direct cyclization from this compound is not extensively documented, analogous transformations using related 2-substituted pyridines provide insight into potential synthetic routes. For instance, the synthesis of pyridothienopyrimidines has been achieved through the cyclization of 3-amino-thieno[2,3-b]pyridine-2-carboxamides. google.com These precursors can be prepared from cyanopyridine-2(1H)-thiones, which in turn can be synthesized from activated methylene (B1212753) compounds. google.com

A plausible strategy to access fused pyridine systems from a this compound precursor would involve its conversion to a 2-pyridylacetonitrile (B1294559) derivative. Intramolecular cyclization of such dinitriles, known as the Thorpe-Ziegler reaction, is a powerful method for forming cyclic ketones, which can then be further elaborated into fused pyridine rings. wikipedia.org For example, the reaction of 2-acetylbenzoimidazole with arylaldehydes yields chalcone (B49325) analogues that can be cyclized to form 4-aryl-6-(1H-benzoimidazol-2-yl)-2-methyl-1,4-dihydropyridine-3-carbonitriles. organic-chemistry.org

Construction of Azetidine (B1206935) and Arylidine Scaffolds

The construction of four-membered azetidine rings typically involves intramolecular cyclization of β-amino alcohols or related derivatives. magtech.com.cn While direct synthesis from this compound is not a standard procedure, the ketone functionality can be a starting point for creating the necessary precursors. For example, reduction of the ketone to an alcohol, followed by conversion of the ester to an amine and subsequent activation of the alcohol as a leaving group, could set the stage for an intramolecular nucleophilic substitution to form the azetidine ring. Alternatively, the Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) with an imine, represents a general method for constructing β-lactams (azetidin-2-ones), which can be subsequently reduced to azetidines. mdpi.com

The synthesis of arylidene scaffolds from this compound analogs can be readily achieved through base-catalyzed condensation reactions such as the Claisen-Schmidt or Knoevenagel condensations. scirp.org In these reactions, the active methylene group adjacent to the ketone can be deprotonated to form an enolate, which then attacks an aromatic aldehyde. Subsequent dehydration yields the corresponding arylidene derivative. The reactivity of the methyl group in 2-acetylpyridine (B122185), a close analog, allows for its deprotonation and subsequent reaction with alkyl or aryl halides to generate a variety of substituted pyridine derivatives. scielo.br This highlights the potential for similar transformations with this compound. A series of new mono-protected arylidene 2,5-diketopiperazine derivatives have been prepared via Claisen-Schmidt condensation of N,N-diacetyl-diketopiperazine with various substituted arylaldehydes. nih.gov

Incorporation into Thiosemicarbazide (B42300), Triazole, Thiadiazole, and Oxadiazole Frameworks

A significant derivatization strategy for precursors like ethyl 2-(2-pyridylacetate) involves their conversion into various five-membered heterocyclic rings. This is typically initiated by the reaction of the corresponding acetohydrazide with isothiocyanates to form thiosemicarbazides. These thiosemicarbazide derivatives are versatile intermediates that can be cyclized to afford 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles.

The synthesis of these heterocycles from ethyl 2-(2-pyridylacetate) has been systematically studied. The initial step involves the conversion of the ester to 2-(pyridin-2-yl)acetohydrazide (B1337851). This hydrazide is then reacted with various aryl isothiocyanates to yield N-substituted-2-(pyridin-2-yl-acetyl)hydrazinecarbothioamides (thiosemicarbazide derivatives). These intermediates can then undergo cyclization under different conditions to form the desired five-membered heterocyclic rings. For example, treatment with a base like sodium hydroxide (B78521) leads to the formation of 5-(pyridin-2-ylmethyl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones.

| Precursor | Reagent | Product | Heterocyclic Ring |

| 2-(pyridin-2-yl)acetohydrazide | Aryl isothiocyanate | N-(Aryl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | Thiosemicarbazide |

| N-(Aryl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | 2% NaOH | 4-Aryl-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1,2,4-Triazole |

| N-(Aryl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | H₂SO₄ (conc.) | 5-(Pyridin-2-ylmethyl)-N-aryl-1,3,4-thiadiazol-2-amine | 1,3,4-Thiadiazole |

| N-(Aryl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | HgCl₂, Et₃N | 5-(Pyridin-2-ylmethyl)-N-aryl-1,3,4-oxadiazol-2-amine | 1,3,4-Oxadiazole |

This table provides a summary of the synthetic pathways to various heterocyclic frameworks from a 2-(pyridin-2-yl)acetohydrazide precursor.

Furthermore, 2-acetylpyridine thiosemicarbazones have been synthesized and shown to possess biological activity, highlighting the utility of this class of compounds. nih.gov

Exploration of Structural Variations and Their Impact on Chemical Properties

The chemical properties of this compound analogs are significantly influenced by structural variations, particularly substitutions on the pyridine ring. These modifications can alter the electronic distribution within the molecule, thereby affecting its reactivity and interaction with other chemical species.

The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can modulate the reactivity of the ketone and ester functionalities. For instance, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon of the ketone, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.

The reactivity of the ketone group in di-2-pyridyl ketone (dpk) is central to the synthesis of a wide array of derivatives. derpharmachemica.com These derivatives are often created by modifying the ketone group, which in turn leads to different coordination behaviors. derpharmachemica.com The hydrolytic and oxidative processes of phenyl 2-pyridyl ketone azine in the presence of copper(II) chloride have been studied, leading to the formation of a 3-phenyltriazolo[1,5-a]pyridine complex. rsc.org

Design Principles for Modulating Reactivity and Selectivity

The design of this compound analogs with specific reactivity and selectivity profiles relies on a fundamental understanding of structure-property relationships. The strategic placement of functional groups can direct reactions to specific sites within the molecule.

A key design principle involves the use of directing groups to control the regioselectivity of reactions on the pyridine ring. The pyridine nitrogen itself can act as a directing group, influencing the position of substitution. However, its strong coordinating ability can sometimes hinder reactions. researchgate.net To overcome this, the nitrogen can be temporarily blocked, for example, by conversion to a pyridine N-oxide, to allow for functionalization at other positions.

The reactivity of 2-pyridyl ketones can be controlled by the choice of base in reactions with p-toluenesulfonyl hydrazide. researchgate.net The use of triethylamine (B128534) leads to the reduction of the ketone to an alcohol, while sodium hydroxide promotes a cascade cyclization to form magtech.com.cnscielo.brqu.edu.qa-triazoloheteroarenes. researchgate.net This demonstrates how reaction conditions can be tuned to achieve different outcomes from the same starting materials. An efficient synthetic protocol for 1,2,3,4-tetrahydropyridine or thiochromeno[2,3-b]pyridine derivatives has been developed from β-aroylthioacetanilides, aldehydes, and aroyl acetonitriles via a DABCO-catalyzed tandem annulation. nih.gov

Regioselective Functionalization of the Pyridine Ring

The regioselective functionalization of the pyridine ring in this compound analogs is a critical aspect of their derivatization. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, generally direct nucleophilic attack to the 2- and 4-positions, while electrophilic attack is favored at the 3-position.

The presence of the 2-oxo-2-ethoxyethyl substituent further influences this regioselectivity. Directing groups can be employed to override the inherent reactivity of the pyridine ring and achieve functionalization at specific positions. For example, the use of a removable directing group can facilitate C-H activation at a desired position, allowing for the introduction of new functional groups.

The concept of regioselectivity is crucial in E2 elimination reactions, where the position of the double bond formation is determined by the stability of the resulting alkene (Zaitsev's rule) or by the steric hindrance of the base (Hofmann's rule). youtube.com While not directly applicable to aromatic substitution, this principle of selective bond formation is a cornerstone of organic synthesis.

Catalytic Roles and Applications of 2 Oxo 2 2 Pyridyl Ethyl Acetate and Its Derivatives

Exploration as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom of the pyridine (B92270) ring in 2-Oxo-2-(2-pyridyl)ethyl acetate (B1210297) possesses a lone pair of electrons, making it a potential ligand for coordination with metal centers in both homogeneous and heterogeneous catalysis. The chelating ability of the molecule could be enhanced through the participation of the adjacent keto-enol tautomer, forming a bidentate ligand.

In homogeneous catalysis , derivatives of 2-Oxo-2-(2-pyridyl)ethyl acetate can be synthesized to create more complex ligand architectures. For instance, the synthesis of various heterocyclic derivatives from ethyl 2-(2-pyridylacetate) has been reported, including thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties. mdpi.com Such modifications can fine-tune the electronic and steric properties of the resulting ligands, influencing the activity and selectivity of metal catalysts in various organic transformations. The ability to introduce different functional groups allows for the creation of a library of ligands for screening in catalytic reactions like cross-coupling, hydrogenation, and hydroformylation.

For heterogeneous catalysis , this compound or its derivatives could be immobilized on solid supports such as silica, alumina, or polymers. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts. The pyridine moiety provides a convenient anchor point for grafting onto the support material.

A summary of potential ligand applications is presented in the table below.

| Catalyst Type | Potential Application of this compound as a Ligand |

| Homogeneous | Formation of metal complexes for cross-coupling, hydrogenation, and hydroformylation reactions. |

| Heterogeneous | Immobilization on solid supports for recyclable catalysts in various organic transformations. |

Role in Organic Transformations Requiring Lewis Acidic or Basic Sites

The structure of this compound contains both potential Lewis acidic and basic sites, which can be exploited in various organic transformations.

The pyridine nitrogen acts as a Lewis basic site , capable of activating substrates or acting as an organocatalyst itself. For example, pyridine and its derivatives are known to catalyze a range of reactions, including acylation and silylation, by activating the electrophile. In the context of the target molecule, this Lewis basicity could be harnessed to promote reactions such as the allylation of aldehydes and ketones. researchgate.net

Conversely, upon coordination to a metal ion, the pyridine nitrogen can facilitate the formation of a Lewis acidic metal complex. Such complexes can catalyze a variety of reactions, including Diels-Alder cycloadditions and Friedel-Crafts reactions. The acidity of such sites can be characterized using probe molecules like pyridine in techniques such as IR spectroscopy. tue.nl The combination of a Lewis acidic metal center and the basic pyridine nitrogen within the same catalytic system can lead to cooperative catalytic effects.

Asymmetric Catalysis Potential of Chiral Derivatives

The development of chiral derivatives of this compound opens up possibilities for its application in asymmetric catalysis, a critical area in the synthesis of enantiomerically pure compounds. Chiral pyridine-containing ligands, particularly pyridine-oxazolines (PyOx), have emerged as a privileged class of ligands in a multitude of asymmetric catalytic reactions. rsc.org

By introducing a chiral center into the this compound scaffold, for example, by using a chiral alcohol to form the ester or by modifying the methylene (B1212753) bridge, it is possible to create a chiral ligand. These chiral ligands can then be complexed with various transition metals (e.g., iridium, nickel, ytterbium) to generate catalysts for a range of enantioselective transformations. nih.govresearchgate.netdicp.ac.cn

Examples of asymmetric reactions where chiral pyridine-based ligands have been successfully employed are listed in the table below.

| Asymmetric Reaction | Metal Catalyst | Chiral Ligand Type | Reference |

| Henry Reaction | Nickel | Pyridine Bisimidazolidine | nih.gov |

| Friedel-Crafts Reaction | Nickel | Bis(imidazolidine)pyridine | nih.gov |

| Heine Reaction | Ytterbium(III) | N,N'-dioxide | researchgate.net |

| Reduction of Lactones | Iridium | O-SpiroPAP | dicp.ac.cn |

These examples highlight the potential for chiral derivatives of this compound to be effective ligands in asymmetric catalysis.

Mediation of Cycloaddition and Condensation Reactions

The functional groups within this compound make it a potential mediator or reactant in cycloaddition and condensation reactions.

Cycloaddition reactions , such as the [2+2+2] cycloaddition, are powerful tools for the synthesis of carbo- and heterocyclic compounds. rsc.org While the direct involvement of this compound is not documented, its pyridine and keto moieties could participate in such transformations. For instance, the pyridine ring could be part of a diene or dienophile system, or the keto group could be involved in a hetero-Diels-Alder reaction. Tandem reactions involving ring-opening and subsequent intramolecular [2+2] cycloadditions have also been reported for related pyridone systems. acs.org

Condensation reactions are fundamental in organic synthesis. The active methylene group adjacent to the keto and ester groups in this compound can participate in various condensation reactions. For example, the condensation of ethyl 2- and 4-pyridylacetate with aromatic carbonyl compounds is a known reaction. rsc.org This reactivity can be exploited in Knoevenagel or Claisen-Schmidt type condensations to form more complex molecular architectures. Theoretical studies have also been conducted on the cyclocondensation reactions of related pyrido[1,2-a]pyrimidine (B8458354) derivatives. nih.govresearchgate.net

Applications in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly desirable for their efficiency and atom economy. The diverse functionalities of this compound make it an interesting candidate for participation in MCRs.

Theoretical and Computational Chemistry Investigations of 2 Oxo 2 2 Pyridyl Ethyl Acetate

Spectroscopic Property Prediction and Correlation with Experimental Data

The correlation between theoretically predicted and experimentally measured spectroscopic data is a cornerstone of modern chemical analysis. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate spectroscopic parameters. For 2-Oxo-2-(2-pyridyl)ethyl acetate (B1210297), this would involve predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted values, when compared with experimental data, help in the definitive assignment of signals to specific atoms within the molecule. For the related compound, (Pyridin-2-yloxy)-acetic acid ethyl ester, ¹H NMR spectral data has been reported, which could serve as a comparative basis for future studies on 2-Oxo-2-(2-pyridyl)ethyl acetate. researchgate.net

IR Spectroscopy: Computational models can calculate the vibrational frequencies corresponding to the stretching and bending of chemical bonds. For this compound, key vibrational modes would include the C=O stretching of the ketone and ester groups, as well as the C-N and C-H vibrations of the pyridine (B92270) ring. A comparison of the calculated IR spectrum with an experimental one would validate the computed geometry and provide a deeper understanding of the molecule's vibrational properties.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption bands. These calculations can help in assigning the observed absorption maxima (λmax) to specific electronic transitions, such as π→π* and n→π* transitions within the pyridine ring and carbonyl groups.

A hypothetical data table comparing experimental and theoretical spectroscopic data for this compound is presented below. It is important to note that the experimental values are not currently available in the cited literature for this specific compound and are included for illustrative purposes.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| Pyridine Protons | [Calculated Range] | [Measured Range] |

| Ethyl Protons (CH₂) | [Calculated Value] | [Measured Value] |

| Ethyl Protons (CH₃) | [Calculated Value] | [Measured Value] |

| ¹³C NMR (δ, ppm) | ||

| Carbonyl Carbons (C=O) | [Calculated Range] | [Measured Range] |

| Pyridine Carbons | [Calculated Range] | [Measured Range] |

| IR (cm⁻¹) | ||

| C=O Stretch (Ketone) | [Calculated Frequency] | [Measured Frequency] |

| C=O Stretch (Ester) | [Calculated Frequency] | [Measured Frequency] |

| UV-Vis (λmax, nm) | ||

| π→π* Transition | [Calculated Wavelength] | [Measured Wavelength] |

| n→π* Transition | [Calculated Wavelength] | [Measured Wavelength] |

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity. Conformation analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.

Conformation Analysis: this compound possesses several rotatable bonds, leading to various possible conformations. A systematic computational search can identify the most stable conformers in the gas phase and in different solvents. This analysis would reveal the preferred orientation of the ethyl acetate group relative to the pyridine ring. For instance, studies on related molecules have investigated the planarity and dihedral angles between different functional groups. researchgate.net

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms, MD can reveal how the molecule interacts with its environment, such as solvent molecules. These simulations are valuable for understanding the conformational flexibility and intermolecular interactions of this compound in solution.

A hypothetical table summarizing key findings from a conformational analysis is shown below.

| Conformational Parameter | Predicted Value/Observation |

| Most Stable Conformer | [Description of Geometry] |

| Dihedral Angle (Pyridine-C-C=O) | [Calculated Angle] |

| Energy Difference between Conformers | [Calculated Energy in kJ/mol] |

| Key Intramolecular Interactions | [e.g., Hydrogen Bonding] |

Quantitative Structure-Reactivity Relationship (QSAR) Studies (non-biological)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity in non-biological systems. These studies are instrumental in predicting the properties of new compounds without the need for extensive experimental work.

For this compound, a non-biological QSAR study could be developed to predict its reactivity in specific chemical reactions, such as its susceptibility to nucleophilic attack or its performance as a ligand in catalysis. This would involve calculating a range of molecular descriptors for a set of related pyridine derivatives and correlating them with experimentally determined reactivity data.

Molecular Descriptors: These are numerical values that describe the chemical and physical properties of a molecule. They can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Quantum Chemical: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moment.

A QSAR model for a specific non-biological property could be expressed by a mathematical equation. For example:

Reactivity = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

While no specific non-biological QSAR studies for this compound have been reported, research on other pyridine-containing compounds demonstrates the utility of this approach. nih.gov

A hypothetical table of quantum chemical descriptors relevant to a QSAR study is provided below.

| Descriptor | Calculated Value |

| HOMO Energy (eV) | [Value] |

| LUMO Energy (eV) | [Value] |

| HOMO-LUMO Gap (eV) | [Value] |

| Dipole Moment (Debye) | [Value] |

| Mulliken Atomic Charges | [Values for specific atoms] |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons, the methylene (B1212753) protons, and the ethyl acetate (B1210297) protons. The protons on the pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.7 ppm. The methylene protons (CH₂) adjacent to the ketone and acetate groups are expected to produce a singlet at approximately δ 5.2-5.4 ppm. rsc.org The ethyl group of the acetate moiety would present as a quartet for the OCH₂ protons around δ 4.2 ppm and a triplet for the terminal CH₃ protons around δ 1.3 ppm, consistent with the patterns seen in similar ethyl esters. libretexts.org

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbons of the ketone and the ester are the most deshielded, with expected resonances in the range of δ 165-195 ppm. rsc.org The carbons of the pyridine ring would resonate between δ 120 and 150 ppm. The methylene carbon adjacent to the oxygen and carbonyl groups is anticipated around δ 66-68 ppm, while the carbons of the ethyl group would appear at approximately δ 61 ppm (OCH₂) and δ 14 ppm (CH₃). rsc.org

Predicted ¹H and ¹³C NMR Data for 2-Oxo-2-(2-pyridyl)ethyl acetate

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring | 7.0 - 8.7 (m) | 120 - 150 |

| -C(=O)-CH₂-O- | 5.2 - 5.4 (s) | 66 - 68 |

| -O-CH₂-CH₃ | 4.2 (q) | ~61 |

| -O-CH₂-CH₃ | 1.3 (t) | ~14 |

| Acetate C=O | - | 170-171 |

| Ketone C=O | - | 191-195 |

Data are predicted based on analogous compounds and general spectroscopic principles.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the nature of chemical bonds within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands from its two carbonyl groups. Based on analogs, a sharp, intense band for the ester carbonyl (C=O) stretch is predicted around 1740-1750 cm⁻¹. researchgate.netiucr.org The ketone carbonyl stretch would likely appear at a slightly lower wavenumber, in the region of 1690-1710 cm⁻¹, due to conjugation with the pyridine ring. Other characteristic absorptions would include C-O stretching vibrations for the ester group between 1000 and 1300 cm⁻¹, and C-H stretching vibrations from the aromatic pyridine ring and the aliphatic ethyl group just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric vibrations of the pyridine ring are expected to produce strong Raman signals. While specific Raman data is unavailable, analysis of similar molecules suggests that this technique would be valuable for characterizing the skeletal vibrations of the pyridyl and acetate moieties. spectroscopyonline.com

Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ester | 1740 - 1750 |

| C=O Stretch | Ketone | 1690 - 1710 |

| C-O Stretch | Ester | 1000 - 1300 |

| C-H Stretch | Aromatic (Pyridine) | > 3000 |

| C-H Stretch | Aliphatic (Ethyl) | < 3000 |

Data are predicted based on analogous compounds and general spectroscopic principles. researchgate.netiucr.orgrsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. For this compound (C₉H₉NO₃), the calculated molecular weight is approximately 179.17 g/mol . nih.gov

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 179. The fragmentation is likely to proceed through several predictable pathways. A common fragmentation for esters is the loss of the alkoxy group; in this case, the loss of the ethoxy radical (•OCH₂CH₃) would result in a fragment at m/z 134. Alpha-cleavage adjacent to the ketone is also highly probable, leading to the formation of a stable pyridoyl cation [Py-C=O]⁺ at m/z 106. Another characteristic fragmentation could involve the loss of the entire acetate side chain. libretexts.orgsapub.org

Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion |

|---|---|---|

| 179 | [C₉H₉NO₃]⁺ (Molecular Ion) | - |

| 134 | [C₇H₄NO₂]⁺ | •OCH₂CH₃ |

| 106 | [C₆H₄NO]⁺ | •COCH₂OCOCH₃ |

Fragmentation patterns are predicted based on general principles of mass spectrometry. libretexts.orgwhitman.edu

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure has been published for this compound, studies on closely related compounds, such as (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide and various quinoxaline (B1680401) derivatives, provide a framework for predicting its solid-state characteristics. researchgate.netnih.gov

It is anticipated that the compound would crystallize in a common space group, such as monoclinic P2₁/c. researchgate.net The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, several interactions are plausible. Weak C-H···O hydrogen bonds could form between the pyridine or ethyl group hydrogens and the oxygen atoms of the carbonyl groups on neighboring molecules. iucr.orgnih.gov Furthermore, π-π stacking interactions between the electron-rich pyridine rings of adjacent molecules are likely to play a significant role in the crystal packing, potentially arranging the molecules into layered or herringbone motifs. nih.goviucr.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties like d_norm (a normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts and the relative importance of different types of interactions. For a molecule like this compound, a Hirshfeld analysis would be expected to quantify the contributions of H···H, C···H, and O···H contacts. iucr.orgiucr.orgresearchgate.net The analysis would likely reveal a high percentage of H···H contacts, typical for organic molecules, with significant contributions from O···H contacts corresponding to the aforementioned C-H···O hydrogen bonds, and C···C contacts indicating π-π stacking. iucr.org

Advanced Spectrophotometric Probes for Reaction Monitoring and Product Analysis

Spectrophotometric probes are molecules that exhibit a change in their light-absorbing or emitting properties in response to a specific chemical event, making them useful for monitoring reactions or detecting products. There is currently no evidence in the reviewed scientific literature to suggest that this compound is utilized as an advanced spectrophotometric probe for these purposes. Its chromophore, the pyridyl-keto system, may possess UV-Vis absorption properties, but its application as a responsive probe has not been documented.

Applications As a Synthetic Building Block and Specialty Chemical Intermediate

Precursor in Fine Chemical Synthesis

The chemical architecture of 2-Oxo-2-(2-pyridyl)ethyl acetate (B1210297), which combines a 2-pyridyl ketone with an α-keto ester, provides multiple reactive sites, making it a valuable precursor for a variety of fine chemicals. The pyridine (B92270) ring itself is a common scaffold in many biologically active compounds and specialty chemicals. rsc.orgnih.govglobenewswire.com The reactivity of the acetyl group on 2-acetylpyridine (B122185), a related compound, can be leveraged for further chemical transformations. For instance, the methyl group of 2-acetylpyridine can be deprotonated and subsequently reacted with various electrophiles to create a diverse range of derivatives. scielo.br This suggests that the methylene (B1212753) group in 2-Oxo-2-(2-pyridyl)ethyl acetate could undergo similar functionalization.

The α-keto ester functionality is a well-established precursor for a multitude of valuable organic compounds. nih.govmdpi.com These functional groups can participate in a wide array of chemical reactions, including nucleophilic additions to the carbonyl group and transformations of the ester group. mdpi.com General methods for the synthesis of α-keto esters often involve the coupling of organometallic reagents with derivatives of oxalic esters. researchgate.net The presence of the 2-pyridyl group can also influence the reactivity of the keto-ester moiety, potentially enabling chemo- and regioselective transformations.

The compound can serve as a starting material for the synthesis of more complex heterocyclic systems. The pyridine nitrogen and the ketone oxygen can act as a bidentate ligand, chelating to metal centers and facilitating catalytic reactions. researchgate.net This property is crucial in the synthesis of various metal complexes with potential applications in catalysis. unesp.br

Intermediacy in the Synthesis of Complex Organic Molecules

As an intermediate, this compound offers synthetic chemists a strategic tool for the construction of intricate molecular frameworks. The dual functionality of the molecule allows for sequential or one-pot reactions to build molecular complexity rapidly.

The α-keto ester portion of the molecule is a key functional group in the total synthesis of various natural products. nih.gov Reactions such as aldol (B89426) additions, Mannich reactions, and carbonyl-ene reactions can be performed at the electrophilic keto group. nih.gov The adjacent ester group can modulate the reactivity of the ketone and can be used to introduce additional functionality.

The 2-pyridyl ketone moiety is also a versatile precursor. For example, 2-pyridyl ketones can be synthesized from the reaction of 2-lithiopyridine with esters, showcasing a practical method for creating a library of these compounds. researchgate.netresearchgate.net These ketones can then undergo further reactions, such as condensation reactions, to form more complex structures like chalcones and substituted cyclohexanols. ichem.mdbeilstein-archives.org The presence of the pyridine ring can also direct certain reactions, leading to high regioselectivity. nih.gov

The combination of these reactive moieties in a single molecule allows for a divergent synthetic approach, where a single starting material can be used to generate a wide array of complex products. This is particularly valuable in the discovery and development of new chemical entities with potential applications in various fields.

Role in the Preparation of Advanced Materials (excluding biological applications)

The ability of the pyridine nitrogen and the ketone oxygen in this compound to act as a bidentate chelating ligand makes it a promising candidate for the synthesis of advanced materials with novel properties. A closely related compound, di-2-pyridyl ketone, is extensively used in coordination chemistry to create polynuclear coordination clusters and extended coordination polymers. These materials often exhibit interesting photoluminescent and magnetic properties.

The coordination of metal ions to the 2-pyridyl ketone unit can lead to the formation of self-assembled structures with well-defined architectures. The choice of the metal ion and the reaction conditions can influence the final structure and properties of the resulting material. For instance, triangular Ni(II)/lanthanide(III) complexes with interesting magnetic properties have been synthesized using di-2-pyridyl ketone derivatives.

The ester functionality in this compound offers a site for further modification, allowing for the tuning of the material's properties. For example, the ester could be hydrolyzed and then used to link the molecule to a polymer backbone or other functional units, creating hybrid materials with tailored characteristics. The development of such materials is of interest in areas like specialty chemicals and coatings. chemimpex.com

Utilization as an Analytical Standard or Reference Material

In the realm of analytical chemistry, the purity and well-defined structure of a compound are paramount for its use as a standard or reference material. This compound, with its distinct molecular weight and spectroscopic signature, can serve this purpose.

Pyridine derivatives are often used in analytical methods for the detection and quantification of other compounds. chemimpex.com For instance, certain derivatives are employed as reagents in analytical chemistry. The compound "Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate hydrochloride," which is structurally similar to the subject of this article, is categorized as a pharmaceutical standard and intermediate. simsonpharma.compharmaffiliates.com This suggests that this compound could also be used as a reference standard in the quality control of related pharmaceutical products or in metabolic studies.

Furthermore, compounds produced for chemical research are often accompanied by a Certificate of Analysis, which requires pure reference materials for comparison. simsonpharma.com The stable nature of this compound would make it a suitable candidate for such applications. Its distinct signals in NMR, IR, and mass spectrometry would allow for its unambiguous identification and quantification. The use of pyridine derivatives has also been explored in screening assays against enzymes, where they serve as reference compounds. researchgate.net

Future Research Directions and Emerging Paradigms

Unexplored Reactivity and Synthetic Transformations

The reactivity of 2-Oxo-2-(2-pyridyl)ethyl acetate (B1210297) is largely governed by the interplay between the pyridine (B92270) ring, the ketone carbonyl group, and the adjacent ester functionality. While the fundamental reactions of pyridyl ketones are known, the specific influence of the ethyl acetate group on the reactivity of the acetyl moiety remains a fertile ground for investigation.

Future research should focus on a deeper exploration of this compound's participation in a variety of synthetic transformations. The methylene (B1212753) group, activated by both the pyridyl ketone and the ester, is a prime candidate for a range of carbon-carbon bond-forming reactions. While the Claisen-Schmidt condensation of 2-acetylpyridine (B122185) with aldehydes is a well-established reaction, the analogous reactions with 2-Oxo-2-(2-pyridyl)ethyl acetate could lead to novel chalcone-like structures with extended conjugation and potentially interesting photophysical properties. researchgate.net

Furthermore, the potential for intramolecular reactions is an exciting avenue. Depending on the reaction conditions, the ester group could participate in cyclization reactions, leading to the formation of novel heterocyclic scaffolds. The exploration of tandem reactions, such as a Michael addition followed by an intramolecular cyclization, could provide efficient routes to complex molecular architectures. ichem.md The retro-Claisen condensation, a reaction that involves the cleavage of a β-keto ester, could also be investigated as a method for the selective cleavage or transformation of the molecule under specific basic conditions. wikipedia.orglibretexts.org

Development of Novel Derivatization Pathways

The development of novel derivatization pathways for this compound is crucial for expanding its utility in various fields, including medicinal chemistry and materials science. The presence of multiple reactive sites—the pyridine nitrogen, the carbonyl group, and the active methylene group—offers a plethora of opportunities for structural modification.

One promising direction is the generation of enolates from the active methylene group. The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) could facilitate the formation of a stable enolate, which can then be reacted with a wide range of electrophiles. libretexts.org This would allow for the introduction of various alkyl, acyl, and other functional groups at the α-position to the carbonyl, leading to a diverse library of derivatives. The deprotonation of 2-acetylpyridine in the presence of a phase transfer catalyst has been shown to be an efficient method for generating the corresponding enolate, which can then be alkylated. scielo.brscielo.br A similar strategy could be applied to this compound.

Another avenue for derivatization involves reactions at the carbonyl group. The formation of hydrazones, oximes, and other imine derivatives is a standard transformation for ketones. nih.gov These derivatives can exhibit interesting biological activities and can also serve as intermediates for further synthetic transformations, such as the synthesis of pyrazoles and other heterocycles. The synthesis of novel pyrimidine heterocycles from related precursors highlights the potential for such transformations. ekb.eg

Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for predicting their reactivity and designing new applications. Advanced spectroscopic and computational methods will play a pivotal role in this endeavor.

Advanced Spectroscopic Techniques: While standard techniques like 1H and 13C NMR are routinely used for characterization, more advanced NMR techniques can provide deeper insights. researchgate.netsemanticscholar.orgipb.pt Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals, especially for more complex derivatives. mdpi.com Furthermore, 15N NMR spectroscopy could provide valuable information about the electronic environment of the pyridine nitrogen atom and how it is affected by different substituents and reaction conditions. researchgate.net

Computational and DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of this compound. scielo.brscielo.brresearchgate.net Such studies can help in understanding the preferred sites for nucleophilic and electrophilic attack, predicting the stability of reaction intermediates, and elucidating reaction mechanisms. nih.gov For instance, computational modeling can be used to compare the acidity of the α-protons and predict the regioselectivity of enolate formation.

The following table outlines key spectroscopic and computational data that would be valuable to obtain for this compound:

| Analytical Technique | Data to be Obtained | Potential Insights |

| 1H NMR | Chemical shifts, coupling constants | Confirmation of structure, conformational analysis |

| 13C NMR | Chemical shifts | Mapping of electron density distribution |

| 15N NMR | Chemical shift | Electronic environment of the pyridine nitrogen |

| 2D NMR (COSY, HSQC, HMBC) | Correlation signals | Unambiguous assignment of all signals |

| FT-IR Spectroscopy | Vibrational frequencies | Identification of functional groups |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Confirmation of molecular formula, structural elucidation |

| UV-Vis Spectroscopy | Absorption maxima | Electronic transitions, potential for photophysical applications |

| DFT Calculations | HOMO/LUMO energies, Mulliken charges | Reactivity prediction, electronic properties |

Green Chemistry Considerations in Synthesis

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the adoption of green chemistry principles in its synthesis and derivatization.

Catalytic Approaches: The use of heterogeneous and reusable catalysts can significantly reduce waste and improve the sustainability of synthetic processes. For the synthesis of pyridine derivatives, a variety of catalysts have been explored, including activated fly ash, surface-modified PET@UiO-66 vials, and magnetically recoverable catalysts. bhu.ac.inacs.orgrsc.org Investigating the use of such catalysts for the synthesis of this compound could lead to more sustainable production methods.

Alternative Reaction Media: The replacement of volatile and toxic organic solvents with greener alternatives is another important aspect of green chemistry. Water, ionic liquids, and deep eutectic solvents are potential reaction media that could be explored for the synthesis and reactions of this compound. One-pot multicomponent reactions under microwave irradiation in ethanol (B145695) have been successfully employed for the synthesis of novel pyridines, offering a greener alternative to traditional methods. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of atom economy. The development of catalytic C-H activation and functionalization reactions represents a promising strategy for improving the atom economy of derivatization processes.

Integration with Flow Chemistry and Automation Technologies

The integration of flow chemistry and automation technologies offers the potential to revolutionize the synthesis and screening of novel compounds derived from this compound. These technologies can enable rapid reaction optimization, improved safety, and high-throughput synthesis of compound libraries.